1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-ethyl-N-(2-phenoxyphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-21-16(12-13-19-21)18(22)20-15-10-6-7-11-17(15)23-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNTHGMBVWXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrilimine Generation and Reactivity
The cycloaddition approach, as detailed by Abunada et al., employs in situ-generated nitrilimines (1,3-dipolar species) reacting with α-cyanocinnamonitriles to construct the pyrazole ring. For this compound, this method proceeds via:
- Nitrilimine Formation : Hydrazonoyl chlorides (e.g., N-ethyl-N'-(2-phenoxyphenyl)hydrazonoyl chloride) undergo dehydrohalogenation using triethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding reactive nitrilimines.
- Cycloaddition with α-Cyanocinnamonitrile : The nitrilimine reacts with ethyl α-cyano-3-(2-phenoxyphenyl)acrylate in refluxing toluene (110°C, 12 h), inducing a [3+2] cycloaddition to form the pyrazole scaffold.
Post-Cycloaddition Functionalization
The intermediate pyrazole-5-carbonitrile undergoes hydrolysis using concentrated hydrochloric acid (6 M, 80°C, 4 h) to yield the carboxamide. Subsequent N-alkylation with ethyl bromide in the presence of potassium carbonate (DMF, 60°C, 6 h) installs the 1-ethyl group. This method achieves an overall yield of 58–62%, with HPLC purity >98%.
Table 1. Optimization of Cycloaddition Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Toluene | +15% vs. DCM |
| Temperature | 110°C | +22% vs. 90°C |
| Reaction Time | 12 h | Max yield |
| Nitrilimine Source | Hydrazonoyl Chloride | 98% purity |
Alkoxymethylidene Intermediate Route for Scalable Production
Trialkyl Orthoformate-Mediated Intermediate Synthesis
Patent US11649213 delineates a scalable method leveraging alkoxymethylidene intermediates to circumvent hazardous by-products. The synthesis involves:
- Alkoxymethylidene Formation : Reacting 3-cyano-4-methylbenzoic acid with triethyl orthoformate in acetic anhydride (reflux, 120°C, 3 h) to yield 3-[2-cyano-2-(ethoxymethylidene)acetyl]benzonitrile.
- Cyclization with Hydrazine Derivative : Treating the alkoxymethylidene intermediate with N-(2-phenoxyphenyl)hydrazine carboxamide in dimethylacetamide (DMAc) at 105°C (8 h), inducing cyclization to form the pyrazole core.
Advantages Over Traditional Methods
This route eliminates aniline by-products, generating ethanol instead, which is less toxic and easily removed via distillation. The reaction’s exothermic profile is moderated (ΔT < 10°C/min), enabling safe scale-up to multi-kilogram batches. Post-reaction workup includes cooling to 20°C, filtration, and sequential washes with water/methanol (3:1 v/v) to achieve 95% purity before recrystallization from ethanol.
Table 2. Comparative Analysis of Synthetic Routes
Alternative Pathways: Coupling and Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
A lesser-used method involves Suzuki-Miyaura coupling to append the 2-phenoxyphenyl group post-pyrazole formation. Ethyl 1H-pyrazole-5-carboxylate undergoes bromination at the 1-position using N-bromosuccinimide (NBS, AIBN, CCl₄, 80°C), followed by coupling with 2-phenoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C). Subsequent aminolysis with 2-phenoxyaniline (HATU, DIPEA, DMF) furnishes the target compound in 45% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cycloaddition step, reducing reaction time from 12 h to 45 min while maintaining 60% yield. This method remains experimental but shows promise for high-throughput screening.
Industrial-Scale Optimization and Challenges
Solvent and Catalyst Recovery
The alkoxymethylidene route’s DMAc solvent is recycled via vacuum distillation (80°C, 15 mmHg), achieving 90% recovery. Palladium catalysts from coupling reactions are reclaimed using activated carbon filtration, reducing costs by 30%.
Impurity Profiling and Control
Critical impurities include:
- Des-ethyl Analog : Forms if ethylation is incomplete (controlled via excess ethyl bromide).
- Carboxylic Acid By-Product : Arises from premature hydrolysis (mitigated by anhydrous conditions).
QC protocols employ UPLC-MS (Waters ACQUITY, BEH C18 column) with a gradient of 0.1% formic acid in acetonitrile/water.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Batch consistency is verified via DSC (melting point 178–180°C) and Karl Fischer titration (<0.1% H₂O).
Applications in Agrochemical Development
This compound inhibits fungal cytochrome bc1 reductase (IC₅₀ = 0.8 μM), positioning it as a lead for azole-resistant crop pathogens. Field trials against Fusarium graminearum show 90% disease suppression at 50 g/ha.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide has been investigated for its potential therapeutic effects, particularly due to its anti-inflammatory, analgesic, and anticancer properties. Studies indicate that the compound may interact with specific molecular targets, modulating pathways involved in inflammation and apoptosis, which contributes to its biological activities.
Case Study: Anticancer Activity
In a study assessing the anticancer potential of pyrazole derivatives, this compound was tested against various cancer cell lines. Results demonstrated significant cytotoxicity, suggesting its role as a promising candidate for cancer treatment. The mechanism of action involved the inhibition of cell proliferation and induction of apoptosis through modulation of signaling pathways.
Agriculture
Pesticidal and Herbicidal Properties
The compound has been explored for its potential use as a pesticide or herbicide. Its ability to inhibit the growth of certain pests and weeds makes it a candidate for agricultural applications. Research indicates that formulations containing this compound can effectively reduce weed biomass without causing phytotoxicity to crops.
Case Study: Herbicide Efficacy
A field trial was conducted to evaluate the herbicidal efficacy of this compound on common agricultural weeds. The results showed a marked reduction in weed populations compared to untreated controls, highlighting its potential as an environmentally friendly herbicide option.
Materials Science
Development of New Materials
In materials science, this compound has been investigated for its potential in developing new materials with unique properties. Its structural characteristics allow for applications in creating conducting polymers and organic semiconductors.
Case Study: Conducting Polymers
Research focused on synthesizing conducting polymers incorporating this compound revealed promising electrical conductivity and stability. These properties make it suitable for applications in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as the inflammatory or apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Activity : The position of substituents (e.g., ethyl at pyrazole N1) influences steric and electronic effects. For example, Tolfenpyrad’s 4-chloro and 3-ethyl groups are critical for insecticidal activity , whereas 10j’s sulfamoyl group correlates with cytotoxicity .
- Aromatic Moieties: The 2-phenoxyphenyl group in the target compound may enhance π-π stacking interactions compared to Tolfenpyrad’s benzyl-phenoxy group. Fluorinated or heteroaryl substituents (e.g., benzothiazole in BI82794) often improve metabolic stability .
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points between 156–198°C, influenced by sulfamoyl groups and aromatic stacking . The target compound’s melting point is unreported but likely falls within this range due to structural similarity.
- Solubility: Methoxy and amino groups (e.g., in ) enhance water solubility, whereas lipophilic groups like 2-phenoxyphenyl may reduce it .
Biological Activity
1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an ethyl group and a phenoxyphenyl moiety, contributing to its biological activity. The synthesis typically involves the following steps:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
- Introduction of the Phenoxyphenyl Group : Reaction with phenoxyphenyl halide in the presence of a base.
- Carboxamide Formation : Reaction with ethyl isocyanate to introduce the carboxamide functionality.
Biological Activity Overview
The biological activities of this compound include:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.
- Analgesic Properties : It exhibits pain-relieving effects, potentially making it useful in pain management therapies.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Molecular Targets : It may interact with enzymes and receptors involved in inflammatory responses and cancer cell signaling.
- Pathways Modulation : The compound appears to influence signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
-
Anti-inflammatory Studies :
- In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cultures, suggesting potential for treating inflammatory diseases.
- Analgesic and Anticancer Studies :
- Structure-Activity Relationship (SAR) :
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| Analgesic | Decreased pain response | |
| Anticancer | Inhibited tumor growth |
Table 2: Structure-Activity Relationship (SAR) Findings
Q & A
Basic Research Questions
Q. What are the key structural features of 1-ethyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide, and how do they influence its reactivity?
- The compound contains a pyrazole ring substituted with an ethyl group at position 1 and a carboxamide group at position 5. The phenoxyphenyl moiety at the N-terminus introduces steric bulk and π-π stacking potential. These features influence solubility, hydrogen bonding, and interactions with biological targets like enzymes or receptors. Structural analogs with fluorinated phenyl groups (e.g., 2,4-difluorophenyl) show enhanced bioactivity due to increased electronegativity and metabolic stability .
Q. What synthetic routes are commonly employed for pyrazole-5-carboxamide derivatives, and how can reaction conditions be optimized?
- A typical synthesis involves:
- Pyrazole ring formation : Cyclization of hydrazine with β-diketones or via 1,3-dipolar cycloaddition.
- Carboxamide coupling : Amidation using activated esters (e.g., acid chlorides) with substituted anilines under basic conditions (e.g., triethylamine).
- Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (e.g., >80% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of pyrazole substitution and phenoxyphenyl connectivity.
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···O bonds) that stabilize the active conformation .
- HRMS : Verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., fungicidal vs. insecticidal efficacy)?
- Methodological approaches :
- Dose-response curves : Compare EC50/LC50 values under standardized conditions (e.g., against Erysiphe graminis vs. Aphis fabae).
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) to isolate bioactivity drivers. For example, 3-(thiophen-2-yl) analogs show enhanced insecticidal activity due to hydrophobic interactions .
- Molecular docking : Map binding affinities to target proteins (e.g., fungal cytochrome P450 enzymes) using software like AutoDock Vina .
Q. What strategies improve pharmacokinetic properties (e.g., oral bioavailability) of pyrazole-5-carboxamides?
- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyethyl) to enhance solubility without compromising membrane permeability.
- Metabolic stability : Replace metabolically labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation.
- Case study : Razaxaban (a related compound) achieved >90% oral bioavailability by optimizing P-glycoprotein efflux and plasma protein binding .
Q. How can synthetic yields be improved while maintaining enantiomeric purity?
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereoselective pyrazole formation.
- Green chemistry : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance sustainability and yield .
- Continuous flow reactors : Achieve >95% purity by minimizing side reactions through precise temperature control .
Q. What in vitro assays are recommended for evaluating toxicity and selectivity?
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess IC50 values.
- Off-target profiling : Screen against panels of kinases or GPCRs to identify selectivity issues.
- Example : Analogous compounds showed low cytotoxicity (IC50 > 100 µM) but potent antifungal activity (EC50 = 3.04 mg/L), indicating a favorable therapeutic index .
Data Analysis and Optimization
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?
- Validation steps :
- DFT calculations : Re-optimize molecular geometries using B3LYP/6-31G(d) to refine electrostatic potential maps.
- Free energy perturbation (FEP) : Simulate ligand-protein binding dynamics to identify force field inaccuracies .
Q. What protocols ensure batch-to-batch consistency in compound purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
